Product packaging for L-LEUCINE (1-13C)(Cat. No.:)

L-LEUCINE (1-13C)

Cat. No.: B1580054
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Site-Specific Carbon-13 Labeling of L-Leucine for Metabolic Studies

L-leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic signaling pathways. nih.gov Labeling the first carbon (the carboxyl carbon) of leucine (B10760876) with ¹³C is particularly advantageous for several reasons:

Tracing Protein Metabolism: L-leucine is a fundamental building block of proteins. By introducing L-leucine (1-¹³C) into a biological system, scientists can measure the rate at which it is incorporated into new proteins, providing a direct measure of protein synthesis. portlandpress.comresearchgate.net

Studying Amino Acid Oxidation: The carboxyl group of leucine is removed as carbon dioxide (CO₂) during its catabolism (breakdown). When L-leucine (1-¹³C) is used, the exhaled CO₂ will be enriched with ¹³C. By measuring this enrichment, researchers can quantify the rate of leucine oxidation, which provides insights into energy metabolism. cambridge.orgphysiology.org

Precursor for Other Metabolites: Leucine's carbon skeleton can be used to synthesize other important molecules. Tracing the ¹³C label allows for the investigation of these downstream metabolic fates.

The site-specific labeling ensures that the tracer accurately reflects the intended metabolic pathway. For instance, if a different carbon atom were labeled, its metabolic fate might follow a different route, providing information on other aspects of leucine metabolism.

Evolution of L-LEUCINE (1-13C) as a Pivotal Tool in Mechanistic Biology and Systems Research

The use of L-leucine (1-¹³C) has evolved from relatively straightforward studies of whole-body protein turnover to highly sophisticated investigations at the cellular and molecular levels. cambridge.orgphysiology.org Initially, it was instrumental in establishing foundational knowledge about protein metabolism in response to factors like diet and exercise. fao.org

More recently, L-leucine (1-¹³C) has become an indispensable tool in the field of metabolic flux analysis (MFA). medchemexpress.comresearchgate.net MFA is a powerful technique that uses stable isotope tracers to map and quantify the intricate network of metabolic reactions within a cell. By feeding cells with L-leucine (1-¹³C) and analyzing the labeling patterns in various metabolites, researchers can gain a detailed understanding of how cellular metabolism is rewired in different states, such as in cancer cells or during immune responses. researchgate.netnih.govnih.gov

The integration of L-leucine (1-¹³C) tracing with advanced analytical technologies like high-resolution mass spectrometry has further enhanced its utility. nih.gov This allows for "fluxomics," the comprehensive analysis of metabolic fluxes throughout the entire metabolic network, providing a systems-level view of cellular function. nih.gov

The continued application of L-leucine (1-¹³C) promises to yield even deeper insights into the complex interplay of metabolic pathways in health and disease, paving the way for the development of novel therapeutic strategies.

Interactive Data Table: Applications of L-LEUCINE (1-13C) in Research

Research AreaSpecific ApplicationKey Findings
Muscle Protein Synthesis Quantifying the rate of new muscle protein creation.Leucine administration, particularly after exercise, stimulates muscle protein synthesis. researchgate.netcambridge.org
Whole-Body Protein Turnover Measuring the balance between protein synthesis and breakdown in the entire body.Considered a reference method for obtaining reliable estimates of whole-body protein metabolism. cambridge.org
Amino Acid Oxidation Determining the rate at which leucine is used for energy.The form in which leucine is consumed (e.g., free amino acid vs. bound in protein) affects its oxidation rate. physiology.orgnih.gov
Metabolic Flux Analysis Mapping the flow of carbon atoms through metabolic pathways.Can be used to understand metabolic reprogramming in diseases like cancer. researchgate.netnih.gov
Splanchnic Metabolism Assessing the metabolism of leucine in the gut and liver.A significant portion of ingested leucine is taken up and metabolized by splanchnic tissues. physiology.orgnih.gov

Detailed Research Findings:

In another study, researchers used a primed, continuous infusion of L-leucine (1-¹³C) to measure leucine metabolism in healthy men. physiology.org This method allowed for the determination of leucine turnover, oxidation, and incorporation into protein with a high degree of precision, demonstrating its utility for detailed metabolic studies in humans. physiology.org

Research on the "flooding dose" technique, where a large amount of unlabeled leucine is given with the L-leucine (1-¹³C) tracer, has shown that this method can be a convenient way to measure protein synthesis rates in human muscle tissue. portlandpress.com However, some studies have raised concerns about the validity of this method, suggesting it may overestimate protein synthesis rates compared to constant infusion methods. physiology.orgnih.gov

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of L Leucine 1 13c

Chemical Synthesis Pathways for Specific 1-¹³C Incorporation

Chemical synthesis provides precise control over the position of isotopic labeling. chempep.com A common strategy for synthesizing α-amino acids is the Strecker synthesis. A modified version, the Bucherer-Strecker reaction, is a well-established pathway for producing leucine (B10760876) labeled at the C-1 position. snmjournals.org

The synthesis starts with a precursor aldehyde, in this case, isovaleraldehyde (B47997) (3-methylbutanal). The key step involves reacting the aldehyde with hydrogen cyanide (HCN) that has been enriched with carbon-13 (H¹³CN) and ammonia (B1221849). This reaction forms an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the racemic mixture DL-Leucine (1-¹³C).

A generalized reaction sequence is as follows:

Cyanohydrin Formation: Isovaleraldehyde reacts with H¹³CN to form a cyanohydrin.

Aminonitrile Formation: The cyanohydrin reacts with ammonia to form an α-aminonitrile.

Hydrolysis: The α-aminonitrile is hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group (¹³C≡N) into a carboxylic acid group (¹³COOH), yielding DL-Leucine (1-¹³C).

The primary product of this synthesis is a racemic mixture, which then requires a resolution step to isolate the biologically active L-isomer. snmjournals.org Total synthesis from smaller, isotopically enriched precursors is another pathway that offers exact control over labeling patterns. chempep.com

Biotechnological and Enzymatic Approaches for Isotopic Labeling

Biotechnological and enzymatic methods offer highly stereospecific pathways to L-Leucine (1-¹³C), often starting from labeled precursors or resolving racemic mixtures produced by chemical synthesis.

One prominent enzymatic method is the resolution of racemic DL-Leucine (1-¹³C). This is achieved using stereospecific enzymes that act only on one of the isomers. For instance, a D-amino acid oxidase/catalase enzyme complex can be used to selectively oxidize the D-isomer of leucine, leaving the desired L-Leucine (1-¹³C) untouched. snmjournals.org The D-amino acid is converted to its corresponding α-keto acid (α-ketoisocaproate), which can then be easily separated from the L-leucine. This enzymatic resolution is highly effective and can be integrated into a remote, semiautomated synthesis system, which is particularly advantageous when working with short-lived isotopes like ¹¹C, but the principle is identical for stable isotopes. snmjournals.org

Another approach involves biosynthesis using microorganisms or in vivo systems. For example, labeled milk proteins like whey and casein have been produced by infusing dairy cows with L-[1-¹³C]leucine. physiology.org The cow's metabolic processes incorporate the labeled amino acid into the milk proteins, which can then be isolated. physiology.org Furthermore, enzymes such as papain have been used to catalyze the incorporation of an L-Leucine (1-¹³C) ester into existing proteins, demonstrating the utility of enzymatic methods for specific modifications. oup.com

Strategies for Achieving High Positional Isotopic Purity and Enrichment Levels

Achieving high isotopic purity (the percentage of molecules that contain the heavy isotope) and positional purity (the isotope is in the correct location) is critical for the utility of L-Leucine (1-¹³C) as a tracer. isotope.comsigmaaldrich.com

The primary strategy begins with the starting materials. For chemical synthesis, using a precursor like hydrogen cyanide with very high ¹³C enrichment (e.g., 99 atom % ¹³C) is fundamental.

Following synthesis, purification is essential. The resolution of the DL-racemic mixture is a key purification step. As mentioned, enzymatic methods using D-amino acid oxidase are highly specific and effective. snmjournals.org Chromatographic techniques are also employed to separate the L- and D-isomers and to remove any chemical impurities. snmjournals.orgalexandraatleephillips.com

Verification of isotopic and chemical purity is the final and crucial step. This is accomplished using advanced analytical techniques. nih.gov

Mass Spectrometry (MS): This is the primary tool for determining isotopic enrichment. Isotope Ratio Mass Spectrometry (IRMS) is specifically designed for high-precision measurement of isotope ratios. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the amino acid from other compounds before analysis by MS. Methods like GC/combustion/IRMS involve derivatizing the amino acid, separating it by GC, and then combusting it to CO₂ for isotopic analysis. This method is extremely sensitive, requiring only nanogram quantities of leucine. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification of leucine before MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can confirm the specific position of the ¹³C label within the molecule, ensuring high positional purity. ckisotopes.comchemie-brunschwig.ch

Through the careful combination of controlled synthesis, rigorous purification, and precise analytical validation, L-Leucine (1-¹³C) can be produced with isotopic enrichment levels exceeding 99% and chemical purity of 98% or higher. isotope.com

Analytical Techniques for L Leucine 1 13c and Its Metabolites

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of L-leucine (1-13C) and its metabolites due to its high sensitivity and ability to provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the isotopic profiling of L-leucine (1-13C) and its metabolites, such as α-ketoisocaproic acid (KIC). nih.gov This method involves the derivatization of the amino acids to make them volatile, allowing for their separation by gas chromatography before detection by mass spectrometry. nih.govjamstec.go.jp For instance, leucine (B10760876) can be analyzed as its N-heptafluorobutyryl isobutyl ester derivative. nih.gov

GC-MS operating in selected ion monitoring (SIM) mode allows for the precise measurement of isotopic enrichment. nih.govmdpi.com By monitoring specific ion pairs corresponding to the unlabeled and ¹³C-labeled fragments, researchers can determine the atom percent excess (APE) of the tracer in biological samples like plasma and muscle protein. nih.govnih.gov This approach has been successfully applied to study whole-body protein turnover and the kinetics of leucine metabolism. nih.govphysiology.org The sensitivity of the assay can be significantly improved by monitoring negative ions under specific conditions. nih.gov

Table 1: GC-MS Parameters for L-Leucine (1-13C) and Metabolite Analysis
ParameterValue/DescriptionReference
Derivatization Agent N-heptafluorobutyryl isobutyl ester (for leucine) nih.gov
Derivative for KIC Quinoxalinol-TMS nih.gov
Ionization Mode Chemical Ionization (CI) nih.gov
Analysis Mode Selected Ion Monitoring (SIM) nih.govmdpi.com
Minimum Detectable Enrichment 0.1 at% excess nih.gov
Coefficient of Variation (Enrichment) 0.5% nih.gov
Coefficient of Variation (Concentration) 2% nih.gov

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) for High-Precision Carbon Isotope Analysis

For exceptionally high-precision measurement of carbon isotope ratios, Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the method of choice. nih.govcambridge.org This technique involves the separation of derivatized amino acids by GC, followed by their online combustion to CO₂. The resulting CO₂ is then introduced into an isotope ratio mass spectrometer. nih.gov

GC-C-IRMS offers superior accuracy and reproducibility, especially at low isotopic enrichments, compared to conventional GC-MS. nih.gov It requires only nanogram quantities of leucine, making it suitable for analyzing small samples, such as individual proteins isolated from muscle biopsies. nih.gov This high sensitivity and precision have enabled detailed studies of the synthesis rates of specific proteins like myosin heavy chain. nih.gov The technique has been shown to have excellent correlation with other methods, with differences in enrichment measurements being less than 6%. nih.gov

Table 2: Comparison of MS Techniques for ¹³C-Leucine Enrichment in Muscle Protein
TechniqueSample RequirementPrecisionReference
Conventional Dual Inlet IRMS Microgram quantitiesHigh nih.gov
Ninhydrin/GC/IRMS ~Half of conventionalHigh nih.gov
GC-C-IRMS Nanogram quantitiesHigh (similar to others) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Complex Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for analyzing L-leucine (1-13C) and its metabolites in complex biological matrices like plasma without the need for derivatization. nih.govnih.govthermofisher.com This is a significant advantage as it simplifies sample preparation and reduces analysis time. nih.govthermofisher.com

Hydrophilic interaction chromatography (HILIC) is often employed to achieve better retention and separation of these polar compounds. nih.gov The use of uniformly ¹³C and ¹⁵N-labeled internal standards for each amino acid helps to ensure accuracy and minimize matrix effects. nih.gov LC-MS/MS methods have been developed for the rapid and precise quantification of branched-chain amino acids, which is crucial for monitoring metabolic diseases. nih.gov These methods are highly sensitive, requiring only a small sample volume, and have been successfully applied to study amino acid dynamics in various physiological and pathological states. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Enhanced Resolution

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information by analyzing the fragmentation patterns of selected precursor ions. rsc.orgrsc.org Collision-induced dissociation (CID) is a common technique used to fragment the protonated molecular ions of amino acids. rsc.orgrsc.org

The resulting fragment ions can be used to differentiate between isomeric amino acids, such as leucine and isoleucine, which can be challenging with other methods. rsc.orgresearchgate.net For example, while both leucine and isoleucine produce a primary fragment at m/z 86 (loss of COOH), they also generate characteristic secondary fragments that allow for their distinction. researchgate.net The relative abundances of these fragment ions, which can be influenced by the collision energy, provide a basis for their identification. rsc.org Computational modeling can further aid in rationalizing the observed fragmentation patterns. rsc.org

Table 3: Characteristic Fragment Ions for Leucine in Tandem MS
Precursor Ion (m/z)Characteristic Fragment Ions (m/z)Reference
132 ([M+H]⁺)86, 43, 69 (minor) researchgate.net
86 ([M+H-COOH]⁺)44, 30 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methodologies

Nuclear magnetic resonance (NMR) spectroscopy is a powerful non-invasive technique that allows for the direct observation of ¹³C-labeled metabolites and the elucidation of metabolic pathways. ontosight.ai

13C NMR Spectroscopy for Direct Observation of Labeled Metabolites and Metabolic Pathways

¹³C NMR spectroscopy provides a direct window into the metabolic fate of L-leucine (1-13C). nih.govfrontiersin.org Because the natural abundance of ¹³C is low (about 1.1%), the signals from the enriched tracer are readily distinguishable. frontiersin.org This technique allows for the identification and quantification of various ¹³C-labeled metabolites that are produced from the breakdown of L-leucine (1-13C). researchgate.net

By analyzing the chemical shifts and coupling patterns in the ¹³C NMR spectrum, researchers can determine the specific carbon positions that have been labeled. nih.govfrontiersin.org This information is invaluable for tracing the flow of carbon atoms through different metabolic pathways, such as the tricarboxylic acid (TCA) cycle. frontiersin.orgacs.org For instance, the specific labeling patterns in glutamate (B1630785) and glutamine can reveal the relative activities of different metabolic routes in astrocytes and neurons. acs.org Solid-state ¹³C NMR has also been employed to study the conformation and dynamics of leucine residues within proteins like bacteriorhodopsin. nih.gov

Table 4: Representative ¹³C NMR Chemical Shifts of L-Leucine
Carbon AtomChemical Shift (ppm)Reference
56.112 bmrb.io
42.526 bmrb.io
26.871 bmrb.io
Cδ124.751 / 23.589 bmrb.io
Cδ224.751 / 23.589 bmrb.io
COOH178.382 bmrb.io

Application of 1H NMR Spectroscopy for Concurrent Metabolic Insights

One-dimensional (1D) proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a rapid and high-throughput method for indirectly quantifying ¹³C-enriched molecules. nih.gov This technique leverages the J-coupling between ¹³C and adjacent ¹H atoms, which results in characteristic splitting of the proton signals. nih.gov For instance, the isotopic enrichment of [3-¹³C]lactate, a downstream metabolite of glucose metabolism, can be determined by the J-splitting of the methyl resonance. nih.gov

This approach provides a significant advantage in terms of analysis time compared to direct ¹³C NMR or two-dimensional (2D) NMR methods, requiring only about 30 minutes per sample versus several hours. nih.gov The high sensitivity of direct-detect ¹H NMR allows for the analysis of various biological samples, including blood, urine, and tissue biopsies. nih.gov While mass spectrometry (MS) is highly sensitive, NMR provides the unique advantage of determining positional isotopomer information, which is crucial for detailed metabolic pathway analysis. nih.gov However, ¹H NMR can be limited by chemical shift overlap in complex metabolite mixtures, a challenge that is often amplified in ¹³C metabolic flux analysis experiments due to large ¹H-¹³C J-coupling constants. acs.org

Advanced Multi-Dimensional NMR Techniques for Labeled Protein Structural and Dynamic Studies

For larger proteins and complex biological systems, advanced multi-dimensional NMR techniques are indispensable. The combination of multi-dimensional NMR, innovative pulse sequences, and specific isotope labeling strategies has enabled high-resolution analysis of macromolecular systems, even those of mega-Dalton size. nih.gov

A key strategy involves the specific labeling of methyl groups in amino acids like leucine, valine, and isoleucine. nih.govresearchgate.net This is because methyl groups are frequently located in the hydrophobic cores of proteins and at the interfaces of biomolecular complexes, making them excellent probes for structure and dynamics. nih.gov The use of ¹³C-labeled precursors, such as α-ketoisovalerate, in bacterial growth media leads to the exclusive production of leucine and valine with ¹³C-labeled methyl groups. researchgate.net This specific labeling simplifies the resulting NMR spectra, which facilitates the collection of distance restraints and the analysis of methyl group dynamics. researchgate.net

Techniques like the two-dimensional ¹³C-¹³C correlation spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish correlations between carbon nuclei. acs.org For very large proteins, incorporating ¹³CH₃/¹²CD₃ isotope labels into the isopropyl groups of leucine and valine significantly reduces inter-methyl dipolar relaxation, leading to improved spectral resolution with minimal loss in sensitivity. nih.gov Furthermore, ¹³C-detected multinuclear experiments are instrumental in the complete assignment of protein spectra and provide unique information for studying paramagnetic proteins and intrinsically disordered proteins. acs.org

Interactive Data Table: Comparison of NMR Techniques for L-LEUCINE (1-13C) Analysis
TechniquePrincipleAdvantagesLimitations
1D ¹H NMR Indirectly quantifies ¹³C enrichment via ¹H-¹³C J-coupling.Rapid, high-throughput, sensitive, provides positional isotopomer information.Potential for chemical shift overlap in complex mixtures. nih.govacs.org
Multi-dimensional NMR Correlates different nuclei (e.g., ¹³C-¹³C, ¹H-¹³C) to resolve complex spectra and determine structure.Provides detailed structural and dynamic information, overcomes spectral overlap.Longer analysis times, requires specialized equipment and expertise.
Methyl-TROSY NMR Utilizes specific labeling of methyl groups and transverse relaxation-optimized spectroscopy.High sensitivity and resolution for large proteins and complexes. nih.govLimited to methyl-bearing amino acids.

Optimized Sample Preparation and Chemical Derivatization Protocols for Isotopic Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible isotopic analysis of amino acids. alexandraatleephillips.com A typical workflow involves sample drying (e.g., freeze-drying), homogenization, and for protein-bound amino acids, acid hydrolysis to liberate them into their free form. alexandraatleephillips.com Subsequent clean-up steps are often necessary to remove interfering substances from the sample matrix. alexandraatleephillips.com

For analyses utilizing gas chromatography (GC), derivatization is required to increase the volatility and decrease the polarity of amino acids. alexandraatleephillips.comnih.gov Common derivatization methods include the formation of N-acetyl and alkoxycarbonyl esters, which have been shown to yield reproducible carbon isotope ratios. alexandraatleephillips.com For example, acetylation of amines in aqueous media using 1,1′-¹³C₂ acetic anhydride (B1165640) creates a highly sensitive and quantitative label that can be detected by ¹³C NMR with minimal sample pretreatment. pnas.org This approach simplifies complex biofluid spectra, allowing for the distinct observation of labeled carbonyl carbons of modified amino acids. pnas.org

In contrast, liquid chromatography (LC) techniques can often separate amino acids without the need for derivatization, thereby avoiding potential sources of variability and error such as incomplete reactions or derivative instability. alexandraatleephillips.comacs.org

Methodological Comparisons and Validation Strategies for Tracer Quantification

The quantification of L-leucine and its isotopic enrichment can be achieved through various analytical platforms, each with its own strengths and weaknesses. The primary methods include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.com

Mass spectrometry-based methods are predominant for stable isotope applications and include:

Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization but is highly sensitive. chempep.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers sensitive detection without the need for derivatization. chempep.com

Isotope Ratio Mass Spectrometry (IRMS): Provides high-precision measurement of isotope ratios. chempep.com GC-combustion-IRMS, for instance, requires only nanogram quantities of leucine and offers high precision for measuring the synthesis rates of individual proteins. nih.gov

A comparison of different IRMS techniques for measuring [¹³C]leucine enrichment in muscle protein showed excellent correlation between a conventional dual-inlet technique and two modified GC-based IRMS methods (ninhydrin/GC/IRMS and GC/combustion/IRMS). nih.gov While all methods were highly correlated, the GC/combustion/IRMS technique was notable for its significantly smaller sample size requirement. nih.gov

Method validation is crucial to ensure the reliability of tracer quantification. This involves assessing linearity, precision, and accuracy. acs.orgmdpi.com For instance, a high-performance liquid chromatography (HPLC) method for quantifying amino acids was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, precision (with relative standard deviation values between 0.28% and 1.92%), and recovery (between 97.91% and 101.11%). acs.org

Validation schemes for ¹³C tracer studies in high-resolution mass spectrometry involve comparing different LC methods and assessing spectral accuracy. researchgate.net Quality control protocols may use compounds like selenium-containing metabolites to check instrument performance and in vivo synthesized isotopically enriched organisms (e.g., Pichia pastoris) to validate the accuracy of carbon isotopologue distributions. researchgate.net Such validation ensures that changes in labeling patterns as low as 1% can be reliably measured. researchgate.net

Interactive Data Table: Methodological Comparison for L-LEUCINE (1-13C) Quantification
MethodSample PreparationSensitivityKey AdvantagesKey Disadvantages
GC-MS Derivatization required. alexandraatleephillips.comHigh (nanogram). nih.govEstablished, high resolution.Derivatization can introduce variability. acs.org
LC-MS/MS Derivatization often not required. alexandraatleephillips.comHigh.Can analyze underivatized amino acids, reducing sample handling.Matrix effects can be a concern.
GC-C-IRMS Derivatization required. nih.govVery high (nanogram). nih.govHighest precision for isotope ratios, very small sample size.Derivatization adds unlabeled carbons, diluting enrichment. cambridge.org
¹H NMR Minimal.Moderate.Rapid, non-destructive, provides positional information. nih.govLower sensitivity than MS, spectral overlap can be an issue. nih.govacs.org

Application of L Leucine 1 13c in Metabolic Flux Analysis Mfa

Principles of Stable Isotope Resolved Metabolomics (SIRM) Leveraging L-LEUCINE (1-13C)

Stable Isotope Resolved Metabolomics (SIRM) is a technique that utilizes stable isotopes, such as Carbon-13 (¹³C), to trace the metabolic fate of specific compounds within a biological system. nih.gov When L-LEUCINE (1-13C) is introduced into the system, either through infusion or ingestion, it mixes with the body's endogenous leucine (B10760876) pool. cambridge.orgnih.gov As this labeled leucine is metabolized, the ¹³C atom is incorporated into various downstream metabolites. By measuring the isotopic enrichment of these metabolites using techniques like mass spectrometry, researchers can quantify the rates of different metabolic pathways. nih.govgmpc-akademie.de

The fundamental principle of using L-LEUCINE (1-13C) in SIRM lies in the ability to distinguish between the labeled tracer and the naturally abundant ¹²C-leucine. tum.de This distinction allows for the calculation of metabolic fluxes, which are the rates of conversion of metabolites through a metabolic pathway. nih.gov The analysis of the distribution of the ¹³C label in various metabolic end-products, such as in expired carbon dioxide (¹³CO₂) or incorporated into proteins, provides a quantitative measure of leucine's metabolic fate. cambridge.orgnih.gov This approach has been instrumental in elucidating the complex interplay of metabolic networks in vivo. tum.de

Quantification of Leucine Turnover and Kinetic Parameters

L-LEUCINE (1-13C) is extensively used to determine the kinetics of leucine metabolism, providing insights into whole-body protein turnover. cambridge.orgnih.gov By employing a primed, continuous infusion of L-LEUCINE (1-13C), researchers can achieve an isotopic steady state in the body, allowing for the precise measurement of several key kinetic parameters. nih.govphysiology.org

Assessment of Leucine Appearance and Disposal Rates in Dynamic Biological Systems

The rate of appearance (Ra) of leucine in the plasma, which reflects the sum of leucine derived from protein breakdown and dietary intake, can be calculated from the dilution of the infused L-LEUCINE (1-13C) tracer in the plasma. cambridge.orgnih.gov Conversely, the rate of disappearance (Rd) of leucine from the plasma represents the sum of leucine utilized for protein synthesis and leucine oxidation. cambridge.org In a steady-state condition, the rate of appearance equals the rate of disappearance. cambridge.org Studies have utilized this methodology to assess leucine kinetics in various populations, including preterm infants and patients undergoing surgery, to understand how different physiological states and nutritional interventions affect protein metabolism. nih.govnih.gov

Measurement of Leucine Oxidation and Catabolic Fluxes

A significant advantage of using L-LEUCINE labeled at the first carbon (1-¹³C) is that the ¹³C label is released as ¹³CO₂ during the irreversible oxidative decarboxylation of leucine's keto-acid, alpha-ketoisocaproate (KIC). cambridge.orgphysiology.org By measuring the enrichment of ¹³CO₂ in expired breath and the total CO₂ production rate, the rate of whole-body leucine oxidation can be quantified. cambridge.orgnih.govmcmaster.ca This measurement provides a direct assessment of the catabolic flux of leucine. nih.gov This technique has been applied to study the effects of exercise, diet, and disease on amino acid catabolism. mcmaster.canih.govresearchgate.net For instance, research has shown that leucine oxidation increases during exercise and in response to high protein intake. mcmaster.caresearchgate.netnih.gov

Evaluation of Non-oxidative Leucine Disposal (NOLD) and Anabolic Disposition

Non-oxidative leucine disposal (NOLD) is a key parameter that represents the portion of leucine flux directed towards protein synthesis. physiology.orgmetsol.com It is calculated by subtracting the rate of leucine oxidation from the total leucine rate of disappearance (or appearance at steady state). cambridge.orgnih.gov NOLD serves as a critical indicator of the body's anabolic state. nih.gov Studies have demonstrated that nutritional interventions, such as the provision of amino acids, can increase NOLD, signifying a shift towards anabolism. nih.govphysiology.org The form in which leucine is consumed can also affect its metabolic fate, with intrinsically labeled casein-bound leucine showing lower oxidation and increased NOLD compared to free leucine. physiology.orgphysiology.orgnih.gov This highlights the importance of NOLD in evaluating the anabolic potential of different protein sources. fisiologiadelejercicio.com

Elucidating Metabolic Fluxes through Central Carbon and Branched-Chain Amino Acid Metabolism

The use of L-LEUCINE (1-13C) extends beyond the study of whole-body protein turnover to the investigation of fluxes through central carbon and branched-chain amino acid (BCAA) metabolic pathways. nih.govembopress.org As an essential BCAA, leucine's metabolism is intricately linked with other metabolic processes. researchgate.net

Interplay with Alpha-Ketoisocaproate (KIC) Metabolism

The initial step in leucine catabolism is its reversible transamination to alpha-ketoisocaproate (KIC). wikipedia.orgmdpi.com Because KIC is formed intracellularly and released into the circulation, measuring the ¹³C-enrichment of plasma KIC during an L-LEUCINE (1-13C) infusion provides an estimate of the intracellular leucine enrichment. nih.gov This is a crucial aspect of tracer studies, as the intracellular amino acid pool is the direct precursor for protein synthesis. cambridge.org The ratio of [1-¹³C]KIC to [1-¹³C]leucine enrichment in plasma has been observed to be relatively constant under various dietary conditions, suggesting that changes in leucine kinetics can be reliably assessed using either plasma leucine or KIC enrichment. nih.gov The metabolism of KIC is a key regulatory point, as it can be either reaminated back to leucine or undergo irreversible oxidative decarboxylation, committing it to catabolism. wikipedia.org The use of hyperpolarized [1-¹³C]KIC has emerged as a promising tool for imaging BCAA metabolism in vivo, particularly in the context of cancer research. researchgate.net

Research Findings on Leucine Kinetics

Condition Leucine Appearance (Ra) (µmol·kg⁻¹·h⁻¹)Leucine Oxidation (µmol·kg⁻¹·h⁻¹)Non-oxidative Leucine Disposal (NOLD) (µmol·kg⁻¹·h⁻¹)Reference
Post-absorptive (Fasting)~90-100~15-20~75-80 cambridge.orgnih.gov
Fed State (Amino Acids)Varies with intakeIncreased vs. FastingIncreased vs. Fasting physiology.orgphysiology.org
During ExerciseIncreasedSignificantly IncreasedDecreased or Unchanged mcmaster.caresearchgate.net
Hypocaloric Nutrition (Post-surgery)88 ± 25Not specifiedPositive Leucine Balance nih.gov
Hypocaloric Glucose (Post-surgery)131 ± 22Not specifiedNegative Leucine Balance nih.gov

Tracing Carbon Flow into and out of the Tricarboxylic Acid (TCA) Cycle

The use of L-Leucine labeled with Carbon-13 at the first carbon position, denoted as L-Leucine (1-13C), allows researchers to track the journey of this specific carbon atom as it is metabolized by the cell. Leucine catabolism plays a significant role in cellular energy metabolism. The carbon skeleton of leucine can be a source for both acetyl-CoA and acetoacetate. Specifically, the carbon at the 1-position of leucine is released as carbon dioxide (CO2) during the decarboxylation of α-ketoisocaproate (KIC), the first major step in leucine breakdown. nih.gov

The resulting five-carbon compound, isovaleryl-CoA, is further metabolized, eventually leading to the production of acetyl-CoA. This acetyl-CoA, now carrying isotopic labels derived from L-Leucine (1-13C) if the label is transferred, can then enter the Tricarboxylic Acid (TCA) cycle. The TCA cycle, also known as the Krebs cycle, is a central metabolic hub responsible for generating energy and providing precursors for biosynthesis. nih.goveurisotop.com

By measuring the incorporation of the 13C label into TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate, researchers can quantify the contribution of leucine to the acetyl-CoA pool that fuels the cycle. nih.govpnas.org This provides valuable insights into substrate preference and the relative importance of different fuel sources under various physiological or pathological conditions. For instance, studies have utilized 13C-labeled leucine to investigate cardiac metabolism and the metabolic reprogramming that occurs in cancer cells. nih.govvanderbilt.edu

Furthermore, the labeled carbon can be traced as it exits the TCA cycle. Intermediates of the cycle serve as precursors for the synthesis of other molecules, including non-essential amino acids and lipids. eurisotop.com Tracking the 13C label into these downstream products reveals the fate of leucine-derived carbons beyond energy production.

A study on healthy human subjects using both [1-¹³C]leucine and [1,2-¹³C₂]leucine demonstrated that a significant portion of the second carbon of leucine is retained in the body through TCA cycle exchange reactions, highlighting the intricate flow of carbon atoms within central metabolism. nih.gov The recovery of the 2-¹³C label in expired CO₂ was found to be approximately 58% relative to the 1-¹³C label, indicating that a substantial fraction is incorporated into other compounds. nih.gov

Table 1: Research Findings on Leucine's Contribution to the TCA Cycle

Study FocusKey FindingTracer UsedOrganism/SystemReference
Leucine OxidationThe carbon at the 1-position of leucine is released as CO2 upon decarboxylation of α-ketoisocaproate.[1-¹³C]leucineHumans nih.gov
Cardiac MetabolismL-Leucine is used to estimate substrate contributions to the TCA cycle in perfused working hearts.[U-¹³C]leucineMouse Heart nih.gov
Cancer MetabolismLeucine metabolism is important in the development of some cancers, contributing to the TCA cycle.¹³C-LeucineCancer Cell Lines eurisotop.com
Metabolic Fate of Leucine CarbonApproximately 42% of the 2-carbon of leucine is retained in the body via TCA exchange reactions.[1,2-¹³C₂]leucineHumans nih.gov

Computational Modeling and Isotope Balancing for Quantitative Flux Determination

The experimental data obtained from L-Leucine (1-13C) tracing studies are analyzed using sophisticated computational models to translate isotopic labeling patterns into quantitative metabolic fluxes.

Development and Refinement of Isotopomer Models for Metabolic Networks

At the core of MFA is the development of a detailed metabolic network model. vanderbilt.edu This model is a mathematical representation of the biochemical reactions occurring within the cell, including pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. vanderbilt.edunih.gov For each reaction, the model specifies the atom transitions, detailing how the carbon atoms of a substrate are rearranged to form the product. nih.gov

When a 13C-labeled substrate like L-Leucine (1-13C) is introduced, the model predicts the resulting distribution of mass isotopomers for various intracellular metabolites. nih.gov A mass isotopomer is a molecule that differs in the number of 13C atoms it contains. The relative abundance of these isotopomers is directly dependent on the fluxes through the metabolic pathways. nih.gov

The development of these models is an iterative process. Initial models are constructed based on known biochemical pathways. vanderbilt.edu These models are then refined by comparing the simulated isotopomer distributions with experimentally measured data. nih.gov Discrepancies between the model's predictions and the experimental results can highlight gaps in our understanding of the metabolic network, leading to the discovery of new pathways or regulatory mechanisms. nih.gov The integration of data from multiple tracer experiments, including those with different labeled substrates, can further enhance the accuracy and resolution of the metabolic model. nih.gov

Algorithmic and Software Implementations for Flux Estimation and Statistical Analysis

To estimate the metabolic fluxes, the differences between the measured and model-predicted isotopomer distributions are minimized using numerical optimization algorithms. researchgate.net These algorithms iteratively adjust the flux values in the model until the best possible fit to the experimental data is achieved. researchgate.net

Several software packages have been developed to facilitate this complex computational task. These tools provide a framework for building metabolic models, simulating isotope labeling, estimating fluxes, and performing statistical analyses to assess the confidence in the estimated flux values. 13cflux.netmit.edunih.govgithub.io

Table 2: Examples of Software Used in Metabolic Flux Analysis

SoftwareKey FeaturesModeling FrameworkReference
13CFLUX2High-performance suite for quantifying steady-state fluxes. Includes tools for network modeling, simulation, parameter estimation, and statistical analysis.Command-line interface with visualization through Omix. 13cflux.net
METRANSoftware for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis.Based on the Elementary Metabolite Units (EMU) framework. mit.edu
FiatFluxUser-friendly software for flux ratio analysis from mass spectrometry data.Supports flux analysis for non-expert users. nih.gov
WUFluxOpen-source MATLAB-based platform with a graphical user interface for steady-state 13C-MFA. Provides templates for various microbial species.Integrates data correction for TBDMS-derivatized amino acids. github.io
INCASoftware for isotopically non-stationary metabolic flux analysis (INST-MFA).Handles dynamic labeling data.

These software tools often employ different mathematical approaches, such as the Elementary Metabolite Units (EMU) framework, which simplifies the computational complexity of isotopomer balancing. mit.edunih.gov Statistical methods, such as chi-square tests and confidence interval calculations, are crucial for evaluating the goodness-of-fit of the model and determining the precision of the estimated fluxes. nih.gov

L Leucine 1 13c in Protein Metabolism Research

Methodologies for Quantifying Protein Synthesis Rates in Biological Systems

The quantification of protein synthesis is crucial for understanding the dynamic nature of proteins in the body. L-LEUCINE (1-13C) is a key tracer used in several established methodologies to measure the rate at which new proteins are made.

Continuous Isotopic Infusion Techniques

Continuous infusion of L-LEUCINE (1-13C) is a widely used method to measure protein synthesis at both the whole-body and tissue-specific levels. cambridge.orgfao.org This technique involves administering the labeled amino acid intravenously at a constant rate over several hours. fao.orgnih.gov A priming dose of the tracer is often given at the beginning of the infusion to rapidly achieve a steady-state concentration of the isotope in the plasma and tissues. fao.orgnih.gov

During the infusion, the ¹³C-labeled leucine (B10760876) is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C in tissue proteins over time and relating it to the enrichment of the precursor pool (the pool of free amino acids available for protein synthesis), researchers can calculate the fractional synthesis rate (FSR) of proteins. physiology.orgnih.gov The FSR represents the percentage of the protein pool that is newly synthesized per unit of time.

Simultaneously, the oxidation of L-LEUCINE (1-13C) can be determined by measuring the amount of ¹³CO₂ released in the breath. animbiosci.org This, combined with the infusion rate, allows for the calculation of whole-body protein synthesis and breakdown. cambridge.org

Table 1: Example of Whole-Body Protein Turnover Determined with Continuous L-[1-¹³C]leucine Infusion

ParameterValue (μmol·kg⁻¹·h⁻¹)
Leucine Flux128 ± 4
Leucine Oxidation13.2 ± 0.8
Non-oxidative Leucine Disposal (Protein Synthesis)108 ± 4
Endogenous Leucine Appearance (Protein Breakdown)113 ± 7
Data adapted from a study on the effects of leucine infusion in healthy subjects. researchgate.net

Flooding Dose Tracer Administration Approaches

The flooding dose technique is an alternative method that involves the administration of a large bolus of L-LEUCINE, which includes the ¹³C-labeled tracer. portlandpress.comresearchgate.net This large dose "floods" the free amino acid pools in the plasma and tissues, minimizing the differences in isotopic enrichment between these compartments. portlandpress.comresearchgate.net This approach is designed to rapidly achieve a high and relatively stable enrichment of the true precursor for protein synthesis, the aminoacyl-tRNA.

The primary advantage of the flooding dose method is its shorter duration compared to continuous infusion studies. portlandpress.comresearchgate.net A single large injection is given, and tissue samples (e.g., muscle biopsies) are taken before and after a set period, typically around 90 minutes. portlandpress.comresearchgate.net The change in protein-bound ¹³C-leucine enrichment over this period, divided by the precursor enrichment, provides the protein synthesis rate. portlandpress.comresearchgate.net

However, some studies have raised concerns about the validity of the flooding dose method, suggesting that the large bolus of leucine itself might stimulate protein synthesis, thus not reflecting a true basal rate. nih.govphysiology.org For example, one study observed a 73% increase in the apparent rate of albumin synthesis when a flooding dose of leucine was administered. nih.gov

Precursor Pool Enrichment Correction and Selection Considerations

A critical aspect of accurately measuring protein synthesis is the determination of the isotopic enrichment of the true precursor pool for protein synthesis, which is the aminoacyl-tRNA. physiology.org Directly measuring the enrichment of leucyl-tRNA is technically challenging. Therefore, various surrogates are used, each with its own set of assumptions and limitations. physiology.org

Commonly used precursor pools include:

Plasma Leucine Enrichment: This is the easiest to measure but may not accurately reflect the intracellular enrichment due to transmembrane transport and intracellular dilution. nih.gov

Intracellular Free Leucine Enrichment: Obtained from tissue biopsies, this is considered a better representative of the precursor pool than plasma leucine. physiology.org

Plasma α-ketoisocaproate (KIC) Enrichment: KIC is the ketoacid of leucine, and its enrichment in plasma is often considered to be in equilibrium with intracellular leucyl-tRNA enrichment. sci-hub.se Several studies advocate for its use as a reliable surrogate for the intracellular leucine enrichment. sci-hub.se

The choice of the precursor pool can significantly impact the calculated protein synthesis rates. For instance, in one study, using plasma leucine as the precursor resulted in protein synthesis rates that were only 5% lower than those calculated using plasma α-KIC, suggesting that under certain conditions, the difference might be minimal. portlandpress.comresearchgate.net However, another study on hepatic protein synthesis found that using the enrichment of leucine incorporated into VLDL apolipoprotein B100 provided a more reliable indicator of the hepatic precursor pool than either plasma leucine or KIC. nih.gov

Investigation of Protein Degradation and Net Protein Balance Mechanisms

By using a dual-tracer approach, often combining an intravenous infusion of L-[1-¹³C]leucine with an oral administration of another labeled amino acid (e.g., L-[²H₃]leucine), researchers can simultaneously measure whole-body protein synthesis and breakdown. physiology.orgphysiology.orgnih.gov The rate of appearance (Ra) of unlabeled leucine into the plasma from protein breakdown can be calculated, providing a measure of whole-body proteolysis.

Studies have shown that feeding can shift the net protein balance to positive, primarily by suppressing protein degradation rather than by stimulating protein synthesis. nih.gov In one study, the change from a post-absorptive state to a fed state resulted in a positive leucine balance by decreasing protein degradation from 89.5 ± 5.0 to 31.7 ± 7.3 μmol leucine/kg/h, with no significant change in synthesis. nih.gov

Table 2: Leucine Kinetics in Response to Feeding

ConditionLeucine Oxidation (μmol·kg⁻¹·30min⁻¹)Non-oxidative Leucine Disposal (μmol·kg⁻¹·30min⁻¹)Net Protein Synthesis (μmol·kg⁻¹·30min⁻¹)
Free Amino Acid Meal24.955.812.3
Intrinsically Labeled Casein Meal19.377.018.9
Data adapted from a study comparing the metabolic fate of leucine from different sources. physiology.orgphysiology.orgnih.gov

These investigations are crucial for understanding the metabolic responses to nutrition, exercise, and various disease states. For example, correcting metabolic acidosis in patients on continuous ambulatory peritoneal dialysis (CAPD) has been shown to decrease both protein degradation and synthesis, leading to an improved protein turnover profile. capes.gov.br

Studies of Differential Regulation of Protein Metabolism in Various Research Models

The use of L-LEUCINE (1-13C) extends to various research models, from the cellular level to whole organisms, allowing for a detailed understanding of how protein metabolism is regulated in different tissues and under various conditions.

Cellular Models, Isolated Tissues, and Organ Perfusion Systems

In vitro and ex vivo models are invaluable for dissecting the molecular mechanisms that control protein metabolism without the confounding systemic influences present in whole-body studies.

Cellular Models: Cultured cells, such as myotubes (muscle cells), allow researchers to directly examine the effects of hormones, nutrients, and other factors on protein synthesis and signaling pathways. L-LEUCINE (1-13C) can be added to the culture medium to measure its incorporation into cellular proteins. These models have been instrumental in identifying key regulatory proteins like the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which is a central regulator of cell growth and protein synthesis stimulated by leucine. scielo.br

Isolated Tissues: Incubating isolated tissues, such as muscle strips, in a medium containing L-LEUCINE (1-13C) allows for the direct measurement of protein synthesis rates within that specific tissue. This approach provides a more direct assessment of tissue-specific responses compared to whole-body measurements.

Organ Perfusion Systems: Perfusing an entire organ, like the liver or a limb, with a solution containing L-LEUCINE (1-13C) allows for the study of protein metabolism in a more physiologically relevant context than isolated tissues. professionaldietetics.com For example, arteriovenous balance studies across a perfused limb, combined with tracer data, can quantify the net uptake or release of amino acids and the rates of protein synthesis and breakdown within that limb. cambridge.org This has been used to show that tissues like the liver and gut have much higher protein turnover rates than skeletal muscle. cambridge.org

Table 3: Myofibrillar Protein Synthesis Rates in Human Muscle Post-Exercise

Protein Source IngestedFractional Synthesis Rate (%/h) (1-6h post-exercise)
Control (non-caloric)< 0.05
Whey Protein0.098 ± 0.011 (early) to 0.105 ± 0.010 (late)
Casein Protein0.123 ± 0.016 (early) to 0.071 ± 0.016 (late)
Data represents myofibrillar protein synthesis rates measured using L-[1-¹³C]leucine following resistance exercise and protein ingestion. physiology.orgphysiology.orgresearchgate.net

These models, powered by the use of stable isotopes like L-LEUCINE (1-13C), have significantly advanced our understanding of the intricate regulation of protein metabolism in health and disease.

2 Organismal Studies Utilizing Animal Models (e.g., rodents, canines)

The use of L-leucine (1-13C) as a stable isotope tracer in animal models, particularly rodents and canines, has been fundamental to advancing the understanding of protein metabolism at the whole-body and tissue-specific levels. These studies allow for detailed investigation into the rates of protein synthesis, breakdown, and oxidation under various physiological and pathophysiological conditions, providing insights that are often foundational for subsequent human research.

Rodent Models

Rodent models, especially rats, are frequently used to explore the intricate details of protein and amino acid kinetics. The L-leucine (1-13C) tracer is a key tool in this research, enabling precise measurements of metabolic fluxes.

Detailed Research Findings:

Table 1: Whole-Body Protein and Leucine Kinetics in Lean and Obese Zucker Rats
ParameterLean RatsObese RatsUnit
Protein Synthesis1.231.75g/day
Protein Breakdown1.081.69g/day
Leucine Oxidation14.829.5µmol/h
Data adapted from Leucine and Protein Metabolism in Obese Zucker Rats. nih.gov

Furthermore, L-leucine (1-13C) has been instrumental in determining organ-specific protein synthesis rates. Research in rats has shown a distinct hierarchy of protein synthesis rates among different tissues. The synthesis rate in the liver is approximately tenfold higher than in skeletal muscle, while in the colonic mucosa, it is about fivefold higher than in muscle. cambridge.org Although the absolute synthesis rates are generally three- to fourfold higher in rats compared to humans, the proportional relationship between these tissues is similar. cambridge.org

The tracer has also been used to refine the understanding of the true precursor for protein synthesis. By using dual-labeled L-[1-13C,15N]leucine in rats, researchers have demonstrated that the enrichment of leucine in the aminoacyl-tRNA pool (leucyl-tRNA) is the most accurate representation of the precursor for protein synthesis. nih.gov This enrichment was found to be significantly higher than the enrichment in the mixed tissue free leucine pool, indicating that plasma or even intracellular free amino acid concentrations may not accurately reflect the pool directly used for building proteins. nih.gov

Table 2: L-[1-13C]leucine Enrichment in Different Pools in Rat Muscle
Measurement Pool13C Atom % Excess
Venous Plasma Leucine12.1
Muscle Tissue Free Leucine8.97
Muscle Leucyl-tRNA10.26
Data adapted from Isolation of aminoacyl-tRNA and its labeling with stable-isotope tracers. nih.gov

Canine Models

In canine research, L-leucine (1-13C) is considered a gold-standard tracer for determining whole-body protein turnover. nih.gov These studies provide crucial data on the protein and amino acid requirements and metabolic responses in dogs, particularly in different life stages such as aging.

Detailed Research Findings:

Recent studies in senior dogs have employed the L-leucine (1-13C) tracer method to quantify protein kinetics. After a 24-hour fast, the rates of whole-body protein synthesis and breakdown were measured. The findings provide baseline data for understanding the metabolic state of aging canines, showing a closely matched rate of synthesis and breakdown, indicating a state of neutral protein balance under fasting conditions. nih.gov

Table 3: Whole-Body Protein Turnover in Fasted Senior Dogs Using L-[1-13C]leucine
ParameterMean ValueUnit
Protein Synthesis3.39g·kg-0.75·d-1
Protein Breakdown3.26g·kg-0.75·d-1
Net Balance0.13g·kg-0.75·d-1
Data adapted from Comparison of the precursor, amino acid oxidation, and end-product methods for the evaluation of protein turnover in senior dogs. nih.gov

Other research in adult dogs has focused on quantifying leucine oxidation. In dogs fasted for 24 hours and fed a normal protein diet, the leucine oxidation rate was reported to be 50.6 μmol·kg⁻¹·h⁻¹. cabidigitallibrary.org Another study in overnight-fasted adult dogs found a slightly lower leucine oxidation rate of 36.0 μmol·kg⁻¹·h⁻¹. cabidigitallibrary.org These values are critical for determining the metabolic fate of leucine and for calculating whole-body protein turnover from oxidation data. cabidigitallibrary.org

Mechanistic Investigations Utilizing L Leucine 1 13c As a Biochemical Probe

Characterization of Leucine's Role in Cellular Signaling Pathways

Leucine (B10760876) is not merely a building block for proteins; it is also a critical signaling molecule that regulates key cellular functions. mdpi.comnih.govnih.gov The use of L-leucine (1-13C) has been instrumental in dissecting these signaling cascades.

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that governs cell growth, proliferation, and survival. frontiersin.org Leucine is a potent activator of mTOR complex 1 (mTORC1). zotarellifilhoscientificworks.commedchemexpress.com The absence of leucine is enough to prevent the activation of mTORC1, even when other amino acids and growth factors are present. zotarellifilhoscientificworks.com Studies utilizing L-leucine (1-13C) have helped confirm that leucine directly stimulates the mTORC1 pathway, leading to the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgnih.gov This activation is crucial for initiating protein synthesis. mdpi.com The mechanism of activation involves leucine promoting the localization of mTORC1 to the lysosomal surface, a critical step for its activation. frontiersin.org Research indicates that leucyl-tRNA synthetase (LRS) acts as a sensor for intracellular leucine levels, subsequently activating the Rag GTPases, which are key to mTORC1 activation. mdpi.com

Key ProteinRole in Leucine-Mediated mTORC1 ActivationSupporting Evidence from L-leucine (1-13C) Studies
mTORC1Central regulator of cell growth and protein synthesis, directly activated by leucine. frontiersin.orgzotarellifilhoscientificworks.comTracer studies confirm leucine's direct role in promoting mTORC1 signaling.
S6K1A downstream target of mTORC1, its phosphorylation is a key indicator of mTORC1 activation. frontiersin.orgIncreased phosphorylation observed in response to leucine administration. nih.gov
4E-BP1Another downstream target of mTORC1, its phosphorylation releases the inhibition of translation initiation. frontiersin.orgLeucine intake enhances its phosphorylation. nih.gov
Rag GTPasesMediate the translocation of mTORC1 to the lysosome for activation in response to amino acids. frontiersin.orgLeucine sensing by LRS leads to Rag GTPase activation. mdpi.com
Leucyl-tRNA synthetase (LRS)Acts as an intracellular leucine sensor, initiating the signaling cascade to mTORC1. mdpi.comIdentified as a key component in the leucine-sensing mechanism. nih.gov

Beyond direct mTORC1 activation, the metabolism of leucine generates intermediary signals that influence cellular responses. Leucine's catabolism produces acetyl-CoA and acetoacetate, which can enter the Krebs cycle to generate ATP. diabetesjournals.org This role as a mitochondrial fuel is intertwined with its signaling function. diabetesjournals.org Studies have shown that the metabolic products of leucine are necessary for the full activation of mTOR signaling in certain cell types, such as pancreatic β-cells. diabetesjournals.org Furthermore, leucine metabolism influences insulin (B600854) signaling and glucose utilization in skeletal muscle. nih.gov It appears to regulate the oxidative use of glucose by stimulating the glucose-alanine cycle, contributing to protein sparing and a stable glucose environment. nih.gov

Activation of mTOR Signaling Pathway

Elucidation of Leucine Transamination, Deamination, and Reamination Processes

The initial and reversible step in leucine catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs), which transfers the amino group from leucine to α-ketoglutarate to form α-ketoisocaproate (KIC) and glutamate (B1630785). researchgate.netphysiology.org L-leucine (1-13C), often in combination with 15N labeling, has been crucial for quantifying the rates of these processes in vivo. physiology.orgnih.govnih.gov

These tracer studies allow researchers to distinguish between leucine that is incorporated into protein, and leucine that is transaminated. physiology.org By measuring the isotopic enrichment of both L-leucine (1-13C) and its transaminated product, [1-13C]KIC, the rates of whole-body leucine transamination, deamination (the irreversible removal of the amino group from glutamate), and reamination (the conversion of KIC back to leucine) can be determined. physiology.orgnih.govresearchgate.net For instance, studies in humans have shown that skeletal muscle is a major site for both leucine deamination and reamination. researchgate.net Research in pregnant women using these isotopic methods revealed a significant decrease in the rate of leucine transamination, an adaptation to conserve nitrogen for fetal growth. physiology.orgnih.gov

ProcessDescriptionKey Findings from L-leucine (1-13C) Studies
TransaminationReversible transfer of an amino group from leucine to α-ketoglutarate, forming α-ketoisocaproate (KIC). researchgate.netQuantified in various physiological states, showing adaptation during pregnancy. physiology.orgnih.gov
DeaminationIrreversible removal of the amino group, leading to nitrogen excretion, often as urea (B33335). researchgate.netCorrelated with the rate of urea synthesis. physiology.orgnih.gov Skeletal muscle is a primary site. researchgate.net
ReaminationConversion of KIC back to leucine. researchgate.netAllows for the conservation of the leucine carbon skeleton. Skeletal muscle plays a significant role. researchgate.net

Tracing Leucine Carbon Fate in Biosynthetic Pathways beyond Protein Synthesis

The carbon skeleton of leucine, traced by the 13C label, has been shown to contribute to the synthesis of other important biomolecules.

The breakdown of leucine produces HMG-CoA, a key precursor for the synthesis of both cholesterol (a type of sterol) and ketone bodies. plos.orgresearchgate.net Isotope tracing studies using L-leucine (1-13C) have demonstrated that the carbon from leucine is incorporated into sterols in various organisms, including the parasite Trypanosoma brucei. plos.orgnih.govacs.org In these parasites, leucine appears to be a primary source for sterol biosynthesis. plos.org

Similarly, leucine is a ketogenic amino acid, meaning its catabolism leads to the production of ketone bodies (acetoacetate and β-hydroxybutyrate). ebi.ac.uk This process is particularly relevant during periods of fasting or in pathological states like diabetes. Studies in pigs fed high-leucine diets showed increased plasma concentrations of 3-hydroxybutyrate, confirming the contribution of leucine to ketone body synthesis. plos.org Research in rats with tumors also indicated alterations in metabolites related to the synthesis and degradation of ketone bodies in response to a leucine-rich diet. d-nb.info

While generally considered a ketogenic amino acid, there is evidence suggesting that under specific circumstances, the carbon skeleton of leucine might contribute to glucose biosynthesis (gluconeogenesis). Leucine can act as a source for gluconeogenesis in the liver, which is important for blood sugar regulation. news-medical.net Some studies in mice have suggested that leucine supplementation can increase intestinal gluconeogenesis. researchgate.net However, the primary fate of the leucine carbon skeleton is not gluconeogenic. Instead, leucine plays a more regulatory role in glucose metabolism, for instance, by stimulating the glucose-alanine cycle. nih.gov Alanine (B10760859), which can be formed using nitrogen from leucine transamination, is a major gluconeogenic precursor. mdpi.com Therefore, while not a direct major substrate, leucine metabolism is closely linked to the pathways of glucose production.

Contribution to Sterol and Ketone Body Synthesis

Specific Applications in Investigating Metabolism in Diverse Biological Systems

L-LEUCINE (1-13C), a stable isotope-labeled form of the essential branched-chain amino acid leucine, serves as a powerful tool for tracing metabolic pathways in a variety of biological systems. By introducing L-LEUCINE (1-13C) into a culture or organism, researchers can follow the journey of the labeled carbon atom as it is incorporated into various metabolites. This provides a detailed picture of cellular metabolism, revealing the activity of different pathways and the interconnectedness of metabolic networks. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has been instrumental in advancing our understanding of metabolism in microorganisms and specialized mammalian cells. royalsocietypublishing.orgembopress.orgosti.govnih.gov

In the realm of microbial metabolism, L-LEUCINE (1-13C) has been employed to elucidate complex metabolic networks in both yeast and bacteria. These studies are crucial for understanding fundamental cellular processes and for optimizing microbial systems for industrial applications, such as the production of biofuels and pharmaceuticals. preprints.org

Yeast (Saccharomyces cerevisiae):

Studies in Saccharomyces cerevisiae have utilized L-LEUCINE (1-13C) to investigate the synthesis of fusel alcohols, which are important flavor compounds in fermented beverages. For instance, research has focused on the conversion of leucine to isoamyl alcohol. By labeling leucine with ¹³C, researchers can track the carbon backbone through the Ehrlich pathway.

One study examined the catabolism of [2-¹³C]leucine in a wild-type yeast strain. researchgate.net Using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, they identified several labeled metabolites in the culture supernatant, including α-ketoisocaproate, the initial product of leucine transamination. researchgate.netnih.gov Further investigation revealed that while a branched-chain α-keto acid dehydrogenase complex is active and can convert α-ketoisocaproate to isovaleryl-CoA, this pathway is not essential for isoamyl alcohol production. nih.gov Experiments with mutants lacking pyruvate (B1213749) decarboxylase activity also showed that this enzyme is not the primary route for the decarboxylation of α-ketoisocaproate. nih.gov The major pathway was identified as a pyruvate decarboxylase-like activity that directly converts α-ketoisocaproate to isoamyl aldehyde, which is then reduced to isoamyl alcohol. nih.gov

These tracer studies provide a detailed view of the metabolic fate of leucine in yeast, as summarized in the table below.

Precursor Key Intermediate Primary End Product Investigative Technique
[2-¹³C]Leucineα-KetoisocaproateIsoamyl Alcohol¹³C NMR Spectroscopy

This table illustrates the metabolic conversion of L-Leucine to isoamyl alcohol in Saccharomyces cerevisiae as determined by ¹³C labeling studies.

Bacteria:

In bacteria, ¹³C-labeled substrates, including L-leucine, are used in metabolic flux analysis to map the intricate network of central carbon metabolism. osti.govnih.gov This approach provides quantitative data on the rates of intracellular reactions, helping to identify metabolic bottlenecks and to engineer more efficient microbial strains. osti.gov For example, studies in Dehalococcoides ethenogenes 195, a bacterium capable of detoxifying chlorinated solvents, used ¹³C-labeled acetate (B1210297) along with unlabeled amino acids to determine which amino acids were preferentially imported from the medium. royalsocietypublishing.org The analysis of ¹³C enrichment in proteinogenic amino acids revealed that leucine, along with phenylalanine, isoleucine, and methionine, were highly imported, indicating their importance for the bacterium's growth and metabolic activity. royalsocietypublishing.org

In another example, co-culture experiments involving E. coli and S. enterica utilized ¹³C tracer experiments to demonstrate the flux of valine and leucine from E. coli to S. enterica. udel.edu Such studies are crucial for understanding the metabolic cross-feeding that occurs in microbial communities.

L-LEUCINE (1-13C) has proven to be an invaluable probe for dissecting the metabolic pathways in specialized cell types, particularly within the complex environment of the brain. Astroglial cells, or astrocytes, are a key focus of such research due to their central role in brain energy metabolism and neurotransmitter recycling.

Studies using primary cultures of astroglial cells have demonstrated that these cells rapidly metabolize leucine. nih.govresearchgate.net The use of uniformly labeled [U-¹³C]leucine allows researchers to trace the distribution of the five labeled carbons from leucine into a variety of downstream metabolites. Through techniques like NMR spectroscopy, it has been shown that astrocytes not only catabolize leucine into its expected breakdown products, 2-oxoisocaproate and ketone bodies, but also channel its carbon skeleton into the tricarboxylic acid (TCA) cycle. nih.gov

The entry of ¹³C-labeled acetyl-CoA, derived from leucine catabolism, into the TCA cycle leads to the formation of a range of labeled intermediates and their derivatives. nih.govresearchgate.net Detailed isotopomer analysis has identified ¹³C-labeled citrate, glutamine, lactate, and alanine being released by astroglial cells. nih.gov The specific labeling patterns of these molecules provide evidence for the activity of key enzymes and pathways, such as phosphoenolpyruvate (B93156) carboxykinase and/or malic enzyme, which are involved in withdrawing intermediates from the TCA cycle. nih.gov

The findings from these studies highlight the significant contribution of branched-chain amino acids like leucine to the energy metabolism and biosynthetic processes within astrocytes. This is particularly important for understanding the metabolic interplay between astrocytes and neurons, where astrocytes can provide neurons with key metabolites. researchgate.net For instance, astrocytes can release 2-oxoisocaproate, which can then be taken up by neurons and transaminated back to leucine. researchgate.net

The table below summarizes key metabolites identified in astroglial culture media after incubation with [U-¹³C]leucine.

Labeled Precursor Detected Labeled Metabolites Metabolic Pathway Implication
[U-¹³C]Leucine2-Oxoisocaproate, Ketone BodiesLeucine Catabolism
[U-¹³C]LeucineCitrate, Glutamine, Lactate, AlanineTricarboxylic Acid (TCA) Cycle Activity and Anaplerosis

This table shows the diverse metabolic fate of L-Leucine in cultured astroglial cells, demonstrating its role beyond simple catabolism.

Furthermore, investigations into Alzheimer's disease models using induced pluripotent stem cell (iPSC)-derived astrocytes have revealed impairments in leucine metabolism. nih.gov These studies showed a reduced synthesis of glutamate, glutamine, and aspartate from leucine in astrocytes with Alzheimer's-related mutations, suggesting that disrupted astrocytic BCAA metabolism may contribute to the neurotransmitter imbalances seen in the disease. nih.gov

Advanced Methodological Considerations and Future Directions in L Leucine 1 13c Research

Concurrent Application of Multiple Stable Isotope Tracers (e.g., 13C, 15N, 2H)

The simultaneous use of L-leucine (1-13C) with other stable isotope tracers, such as those containing nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H), offers a powerful approach to dissect complex metabolic networks. frontiersin.org This multi-isotope strategy allows researchers to trace the fate of different atoms within a molecule or track multiple, interconnected pathways at the same time. frontiersin.orgnih.gov

For instance, co-infusing L-[1-¹³C]leucine with an ¹⁵N-labeled amino acid like [¹⁵N]glycine enables the simultaneous measurement of protein synthesis (via ¹³C incorporation) and nitrogen turnover (via ¹⁵N tracking). cambridge.org While the L-[1-¹³C]leucine method is widely considered the reference for whole-body protein metabolism, the addition of ¹⁵N tracers can provide complementary information on nitrogen balance and the dynamics of the free amino acid pool. cambridge.org However, it's important to note that different tracers can sometimes yield varying results for protein turnover rates under the same conditions, highlighting the need for careful experimental design and interpretation. cambridge.org

Similarly, combining ¹³C-labeled leucine (B10760876) with ²H-labeled tracers, such as [²H₅]phenylalanine or deuterated water (D₂O), allows for the concurrent assessment of different aspects of amino acid and protein metabolism. cambridge.orge-acnm.org For example, studies have used L-[1-¹³C]leucine alongside [¹⁵N]phenylalanine to investigate muscle protein synthesis and breakdown. nih.gov The use of multiple tracers minimizes the number of experiments and animals required for comprehensive metabolic studies, making the research more efficient and ethical. nih.gov

The combination of L-[1-¹³C,¹⁵N]leucine, a dually labeled tracer, is particularly insightful. It allows for the simultaneous investigation of leucine's carbon skeleton fate (oxidation and incorporation into protein) and its nitrogen component's role in transamination and other nitrogen-transfer reactions. physiology.orgresearchgate.net This approach has been instrumental in quantifying the splanchnic region's role in leucine metabolism. physiology.org

Table 1: Examples of Concurrent Stable Isotope Tracer Applications with L-Leucine (1-13C)

Concurrent Tracer(s)Research FocusKey FindingsReference(s)
[¹⁵N]glycineWhole-body protein turnoverDifferent methods can yield different turnover rates under varying dietary conditions. cambridge.org
[²H₅]phenylalanineWhole-body and muscle protein turnoverAllows for comparison of turnover rates measured by different amino acid tracers. cambridge.org
L-[¹⁵N]phenylalanineMuscle protein synthesis and breakdownAmino acid infusion stimulates muscle protein synthesis. nih.gov
L-[1-¹³C,¹⁵N]leucineSplanchnic and whole-body leucine metabolismQuantified the significant role of the liver and gut in first-pass leucine metabolism. physiology.orgresearchgate.net
[¹⁵N-¹⁵N]urea24-hour leucine oxidation patternsLeucine oxidation patterns parallel plasma leucine concentrations throughout the day with discrete meals. researchgate.net

Dynamic 13C Metabolic Flux Analysis (13C-DMFA) and Instantaneous Tracing Approaches (13C-INST-MFA)

Traditional metabolic flux analysis often relies on the assumption of a metabolic steady state. However, many biological processes are dynamic. Dynamic ¹³C Metabolic Flux Analysis (¹³C-DMFA) and Instantaneous Tracing Approaches (¹³C-INST-MFA) have emerged to capture the time-resolved behavior of metabolic pathways. researchgate.net These methods involve introducing a ¹³C-labeled substrate like L-leucine (1-13C) and then tracking the time-course of ¹³C incorporation into downstream metabolites. oup.com

The principle behind these dynamic approaches is that the rate at which the ¹³C label appears in different metabolites provides crucial information about the fluxes through the connecting reactions. researchgate.netoup.com This is particularly valuable for studying metabolic responses to perturbations, such as changes in nutrient availability or the introduction of a drug.

For example, in a typical experiment, after introducing L-[1-¹³C]leucine, the enrichment of ¹³C in key intermediates and end-products is measured at multiple time points. This time-series data allows for the estimation of flux rates without waiting for the system to reach an isotopic steady state, which can be a lengthy process in complex organisms. oup.com This approach provides insights into the directionality of reactions and the speed of metabolic responses. oup.com

These advanced modeling techniques are essential for understanding the non-steady-state metabolic shifts that characterize many physiological and pathological conditions. While the application of these dynamic methods with L-leucine (1-13C) specifically is an evolving area, the principles established with other ¹³C tracers like glucose are directly transferable. shimadzu.comcortecnet.com

Integration of L-LEUCINE (1-13C) Tracing with Complementary Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of L-leucine (1-13C) tracing with other "omics" technologies, such as proteomics and metabolomics, provides a more holistic view of cellular function. mdpi.com This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in protein expression and metabolite concentrations. mdpi.comnih.gov

Metabolomics: When combined with L-leucine (1-13C) tracing, untargeted or targeted metabolomics can reveal the broader metabolic impact of altered leucine metabolism. nih.govacs.org For instance, a study investigating the effect of L-leucine on the metabolome of tilapia in response to a bacterial pathogen used GC-MS-based metabolomics to identify widespread changes in liver metabolites and pathways. acs.org Stable isotope tracing helps to move beyond static snapshots of metabolite levels to understanding the dynamic flow of molecules through the metabolic network. nih.gov

Proteomics: Combining L-leucine (1-13C) tracing with proteomics allows for the direct correlation of protein synthesis rates with the abundance of specific proteins. This can identify which proteins are being actively synthesized and how their synthesis rates are regulated. This is a powerful tool for understanding how cells adapt their protein machinery in response to various stimuli.

The integration of these datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful correlations and build comprehensive models of cellular regulation. frontiersin.orgmdpi.com This systems-level approach is crucial for unraveling the complex interplay between genes, proteins, and metabolites that governs cellular physiology in health and disease. sci-hub.se

Development of Novel L-LEUCINE (1-13C) Derivatives for Enhanced Experimental Precision and Scope

To improve the precision and expand the applications of leucine tracers, various derivatives of L-leucine labeled with stable isotopes have been developed. eurisotop.com These include molecules with multiple ¹³C labels, or combinations of ¹³C, ¹⁵N, and ²H. eurisotop.comresearchgate.net

For example, L-leucine labeled at multiple carbon positions (e.g., L-Leucine (¹³C₆, 99%)) provides a tracer that is less likely to lose its label through metabolic processes like decarboxylation, which can be a consideration with L-[1-¹³C]leucine. eurisotop.com Dually labeled L-leucine, such as L-Leucine (1-¹³C, 99%; ¹⁵N, 98%), allows for the simultaneous tracking of both the carbon skeleton and the amino group of leucine. isotope.comsigmaaldrich.com This is particularly useful for studying transamination reactions and the interplay between carbon and nitrogen metabolism. physiology.org

Another innovative approach is the creation of intrinsically labeled proteins. technologynetworks.com This involves feeding an animal, such as a cow, L-[1-¹³C]leucine, which then incorporates the labeled amino acid into its milk proteins. technologynetworks.com These intrinsically labeled proteins can then be consumed by human subjects to study protein digestion, absorption, and the bioavailability of amino acids from dietary sources in a manner that more closely mimics natural food consumption. technologynetworks.com

Table 2: Examples of L-Leucine (1-13C) Derivatives and Their Applications

DerivativeKey Feature(s)Primary Application(s)Reference(s)
L-Leucine (1-¹³C, 99%)Single ¹³C label at the carboxyl carbon.Standard tracer for whole-body and tissue-specific protein synthesis and oxidation. cambridge.orgisotope.com
L-Leucine (1,2-¹³C₂, 99%)Two ¹³C labels on adjacent carbons.Metabolic flux analysis, providing more detailed information on pathway activity. eurisotop.com
L-Leucine (¹³C₆, 99%)Uniformly labeled with ¹³C.Metabolic studies where retention of the label throughout various pathways is desired. eurisotop.com
L-Leucine (1-¹³C, 99%; ¹⁵N, 98%)Dually labeled with ¹³C and ¹⁵N.Simultaneous analysis of carbon and nitrogen metabolism, including transamination. isotope.comsigmaaldrich.com
Intrinsically L-[1-¹³C]leucine-labeled milk proteinLabeled leucine incorporated into a natural food matrix.Studying dietary protein digestion, absorption, and utilization. technologynetworks.com

Advancements in Data Processing, Statistical Analysis, and Visualization for Complex Isotopic Datasets

The increasing complexity of experiments using L-leucine (1-13C) and other stable isotopes generates large and intricate datasets. This necessitates advanced methods for data processing, statistical analysis, and visualization to extract meaningful biological insights. researchgate.net

Data Processing: Raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy must undergo several preprocessing steps. researchgate.net This includes correcting for the natural abundance of stable isotopes in unlabeled molecules, a crucial step for accurately quantifying the enrichment from the tracer. oup.com Software tools have been developed to automate these corrections and handle data from experiments using multiple isotope tracers. researchgate.net

Statistical Analysis: Rigorous statistical frameworks are required to identify significant differences in isotope labeling between experimental conditions or over time. oup.com For metabolic flux analysis, this involves using mathematical models of metabolic networks and sophisticated algorithms to estimate flux values and their confidence intervals from the isotopic labeling data. researchgate.netsci-hub.se

Visualization: Visualizing high-dimensional isotopic data is key to interpretation and communication of results. geeksforgeeks.org Common techniques include:

Scatter plots and bar charts: To show relationships between isotopic ratios or compare enrichment across different samples. numberanalytics.comhbs.edu

Heatmaps: To represent elemental or isotopic concentrations in a spatial or comparative context. numberanalytics.comhbs.edu

Network diagrams: To overlay flux data onto metabolic pathway maps, providing an intuitive visualization of metabolic shifts. hbs.edu

Dimensionality reduction techniques: Methods like Principal Component Analysis (PCA) and t-Distributed Stochastic Neighbor Embedding (t-SNE) can help to identify patterns in complex, multi-sample datasets. geeksforgeeks.orgnumberanalytics.com

The development of user-friendly software and open-source tools is making these advanced analytical and visualization techniques more accessible to the broader research community. oup.comopen-archaeo.info

Q & A

Basic: How can researchers verify the purity and isotopic enrichment of L-LEUCINE (1-13C) in experimental settings?

To confirm purity and isotopic labeling, use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for chemical purity (≥98%) .
  • Nuclear Magnetic Resonance (NMR) : The ¹³C-labeled carbon at position 1 will show a distinct peak in the ¹³C NMR spectrum, with absence of unlabeled signals .
  • Isotopic Ratio Analysis : Quantify ¹³C enrichment (≥99%) via isotope-ratio mass spectrometry (IRMS) or tandem MS .
  • Documentation : Follow journal guidelines to include full characterization data in the main text or supplementary materials, ensuring reproducibility .

Basic: What experimental designs are optimal for metabolic flux analysis using L-LEUCINE (1-13C)?

  • Tracer Studies : Administer L-LEUCINE (1-13C) to cell cultures or model organisms, then track ¹³C incorporation into downstream metabolites (e.g., ketoisocaproate, acetyl-CoA) via LC-MS or GC-MS .
  • Time-Course Sampling : Collect samples at intervals to capture dynamic metabolic shifts.
  • Controls : Include unlabeled L-leucine controls to distinguish background signals.
  • Data Normalization : Use internal standards (e.g., ¹³C-labeled internal references) to correct for instrument variability .

Advanced: How can hyperpolarization techniques enhance NMR sensitivity for L-LEUCINE (1-13C) in real-time metabolic studies?

  • Dynamic Nuclear Polarization (DNP) : Polarize ¹³C nuclei at low temperatures (1–2 K) and high magnetic fields (≥3.35 T), then dissolve rapidly to preserve polarization for liquid-state NMR .
  • Signal Enhancement : Achieve >10,000× signal-to-noise ratio improvements, enabling real-time tracking of leucine metabolism in vivo .
  • Challenges : Optimize dissolution speed (<5 sec) and solvent compatibility to minimize polarization loss. Validate results against non-hyperpolarized controls to rule out artifacts .

Advanced: How should researchers resolve contradictions between isotopic tracing data and transcriptomic/proteomic findings in leucine metabolism studies?

  • Triangulation : Cross-validate results using orthogonal methods (e.g., siRNA knockdown of mTORC1 to confirm leucine’s role in signaling ).
  • Temporal Resolution : Align time points for multi-omics sampling (e.g., metabolic flux peaks vs. protein synthesis rates).
  • Statistical Frameworks : Apply Bayesian modeling to reconcile discrepancies, weighting data by measurement precision (e.g., MS error margins vs. RNA-seq variability) .

Basic: What are the best practices for storing L-LEUCINE (1-13C) to prevent degradation?

  • Temperature : Store at –20°C in airtight, light-resistant containers.
  • Solubility Considerations : Lyophilize for long-term storage; reconstitute in deuterated solvents (e.g., D₂O) for NMR to avoid proton interference .
  • Documentation : Record batch-specific storage conditions in supplementary materials to aid replication .

Advanced: How can multi-isotope labeling (e.g., ¹³C/¹⁵N) improve mechanistic insights into leucine’s role in mTOR signaling?

  • Dual-Labeling : Use L-LEUCINE (1-13C,15N) to simultaneously track carbon flux (via ¹³C NMR) and nitrogen incorporation into proteins (via ¹⁵N-edited MS) .
  • Pathway Crosstalk : Design experiments to dissect leucine’s allosteric activation of mTOR vs. its role as a nitrogen donor.
  • Data Integration : Map isotopic enrichment patterns onto structural models (e.g., mTOR’s leucine-binding domain) using molecular dynamics simulations .

Advanced: What methodologies ensure reproducibility in complex in vivo studies using L-LEUCINE (1-13C)?

  • Standardized Protocols : Pre-register experimental designs (e.g., dosing, sampling intervals) to minimize bias .
  • Blind Analysis : Use automated data processing pipelines to reduce human error in signal quantification .
  • Collaborative Validation : Share raw datasets and code via FAIR (Findable, Accessible, Interoperable, Reusable) platforms, adhering to EU data standards .

Basic: How do researchers distinguish between isotopic scrambling and true metabolic flux in ¹³C tracing experiments?

  • Isotopomer Analysis : Use tandem MS or 2D NMR to detect unexpected ¹³C positional labeling (e.g., scrambling due to enzyme promiscuity) .
  • Enzyme Inhibitors : Apply specific inhibitors (e.g., transaminase blockers) to isolate pathways.
  • Modeling Tools : Fit data to metabolic network models (e.g., INCA) to quantify scrambling rates .

Advanced: What are the ethical and technical considerations for translating L-LEUCINE (1-13C) studies into clinical applications?

  • Nonclinical Data : Conduct pharmacodynamic studies in animal models (e.g., hyperpolarized ¹³C-leucine in dogs ).
  • Regulatory Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical-to-clinical transition .
  • Safety : Assess isotopic toxicity thresholds (e.g., ¹³C natural abundance vs. enriched doses) .

Basic: How to design a literature review framework for contextualizing L-LEUCINE (1-13C) research?

  • Search Strategy : Use databases (e.g., PubMed, SciFinder) with keywords: "¹³C leucine," "isotopic tracing," "mTOR metabolism."
  • Source Evaluation : Prioritize primary literature with detailed methods sections over reviews .
  • Citation Management : Use tools like Zotero to organize references and avoid over-reliance on single studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.